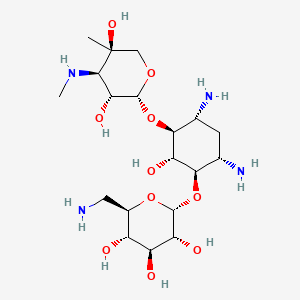

Gentamicin B

Descripción general

Descripción

BETAMICINA es un antibiótico aminoglucósido conocido por su amplia actividad antibacteriana. Es particularmente eficaz contra bacterias gramnegativas y se utiliza en diversas aplicaciones médicas para tratar infecciones graves. BETAMICINA funciona inhibiendo la síntesis de proteínas bacterianas, lo que la convierte en una herramienta valiosa para combatir las infecciones bacterianas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de BETAMICINA implica reacciones químicas complejas. Un método común incluye el proceso de fermentación utilizando la bacteria Micromonospora purpurea. El caldo de fermentación se somete luego a varios pasos de purificación para aislar BETAMICINA. El compuesto se refina aún más mediante cristalización y otros procesos químicos para lograr la pureza deseada .

Métodos de producción industrial

La producción industrial de BETAMICINA generalmente implica fermentación a gran escala. El proceso comienza con el cultivo de Micromonospora purpurea en un medio rico en nutrientes. Después de un crecimiento suficiente, se cosecha el caldo de fermentación y se extrae BETAMICINA utilizando técnicas de extracción con solventes. El extracto crudo se somete a múltiples pasos de purificación, incluida la cromatografía de intercambio iónico y la cristalización, para producir BETAMICINA de alta pureza adecuada para uso médico .

Análisis De Reacciones Químicas

Tipos de reacciones

BETAMICINA experimenta varias reacciones químicas, que incluyen:

Oxidación: BETAMICINA se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en BETAMICINA.

Sustitución: BETAMICINA puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran BETAMICINA incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio y el hidruro de aluminio y litio.

Agentes sustituyentes: Como halógenos y agentes alquilantes.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de BETAMICINA puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto con grupos funcionales alterados .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Infections

Gentamicin B is primarily used to treat serious infections caused by Gram-negative bacteria, including those resistant to other antibiotics. It is particularly effective against pathogens such as Pseudomonas aeruginosa and Escherichia coli. A systematic review highlighted that gentamicin usage in patients with sepsis was linked to increased renal failure but did not significantly improve survival rates compared to patients not receiving the drug .

2. Pharmacokinetics in Special Populations

Research has shown that pharmacokinetic modeling of this compound can optimize dosing regimens, especially in vulnerable populations like neonates. A physiologically-based pharmacokinetic model was developed to explore dosing strategies that could minimize toxicity while maximizing efficacy . This model utilized data from 47 neonates, demonstrating its potential for improving treatment outcomes.

3. Ototoxicity Monitoring

A long-term study on the ototoxic effects of this compound revealed significant risks associated with its use, particularly in patients receiving multiple doses . The study tracked 103 patients over 23 years, emphasizing the need for careful monitoring of auditory function during treatment.

Research Applications

1. Molecular Biology

this compound is extensively used in molecular biology as an antibacterial agent to prevent contamination in tissue and cell cultures. Its heat stability allows it to remain effective even after autoclaving, making it suitable for preparing microbiological growth media .

2. Biosynthetic Pathways Exploration

Recent research has focused on elucidating the biosynthetic pathways of this compound. A study identified several previously unknown intermediates in the biosynthesis of this compound, which may lead to new aminoglycosides with reduced nephrotoxicity . This discovery opens avenues for developing safer antibiotics derived from natural sources.

3. Antimicrobial Resistance Studies

this compound is also employed in studies investigating antimicrobial resistance patterns in livestock and poultry production. Understanding the role of antibiotics like this compound in agricultural settings is crucial for addressing the emergence of resistant bacterial strains .

Data Tables

Case Studies

- Ototoxicity Case Series : A retrospective analysis involving 103 patients highlighted a correlation between gentamicin dosage and the incidence of vestibular loss, emphasizing the importance of dosage management and monitoring during treatment .

- Neonatal Dosing Study : The implementation of a pharmacokinetic model for this compound dosing in neonates demonstrated a significant reduction in adverse outcomes when tailored dosing regimens were applied, showcasing its clinical relevance in vulnerable populations .

- Biosynthetic Pathway Discovery : Research uncovering new biosynthetic intermediates for this compound could lead to the development of novel aminoglycosides with improved safety profiles, representing a significant advancement in antibiotic development strategies .

Mecanismo De Acción

BETAMICINA ejerce sus efectos uniéndose a la subunidad 30S del ribosoma bacteriano. Esta unión interfiere con la capacidad del ribosoma para leer correctamente el ARN mensajero (ARNm), lo que lleva a la producción de proteínas defectuosas. La interrupción de la síntesis de proteínas finalmente provoca la muerte de las células bacterianas. Los objetivos moleculares primarios de BETAMICINA son el ARN ribosómico y las proteínas asociadas dentro del ribosoma bacteriano .

Comparación Con Compuestos Similares

Compuestos similares

BETAMICINA es similar a otros antibióticos aminoglucósidos, como:

- Gentamicina

- Tobramicina

- Amikacina

- Neomicina

Singularidad

BETAMICINA se destaca por su espectro específico de actividad y su eficacia contra ciertas cepas bacterianas resistentes. En comparación con otros aminoglucósidos, BETAMICINA puede tener propiedades farmacocinéticas únicas y un perfil de efectos secundarios distinto, lo que la convierte en una opción valiosa en escenarios clínicos específicos .

Actividad Biológica

Gentamicin B (GB) is an aminoglycoside antibiotic derived from the bacterium Micromonospora purpurea. It is primarily used to treat infections caused by Gram-negative bacteria. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, resistance patterns, and clinical implications through various studies and data.

Pharmacological Properties

Mechanism of Action

This compound functions by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This action disrupts the translation process, leading to the production of nonfunctional proteins and ultimately bacterial cell death. The binding affinity and efficacy can vary based on the bacterial strain and environmental conditions.

Pharmacokinetics

The pharmacokinetics of this compound are crucial for understanding its therapeutic use. Studies indicate that the maximum concentration () to minimum inhibitory concentration () ratio is a key pharmacodynamic index linked to its efficacy. For optimal clinical outcomes, a ratio of 8-10 is recommended .

Table 1: Biological Activity of this compound

Case Studies

-

Neonatal Sepsis Treatment

A case study involving a 2-month-old boy with group B streptococcal meningitis demonstrated the effectiveness of combination therapy using ampicillin and gentamicin. The therapy resulted in significant clinical improvement, highlighting gentamicin's role in treating severe infections in vulnerable populations . -

Antibiotic Resistance Surveillance

A report identified a strain of Streptococcus agalactiae resistant to gentamicin, underscoring the importance of continuous surveillance for antibiotic resistance among significant pathogens. This strain was resistant to aminoglycosides but remained susceptible to penicillin .

Research Findings

Recent research has focused on elucidating the biosynthetic pathways of this compound, revealing several intermediates that exhibit promising biological activities. Notably, compounds such as 2′-deamino-2′-hydroxy-GA2 have shown reduced nephrotoxicity while maintaining similar activity levels as gentamicin in ex vivo models .

Additionally, studies have explored the structural and functional basis of enzymes involved in gentamicin biosynthesis, such as GenB2, which contributes to the formation of biologically active derivatives .

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N4O10/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8-,9-,10+,11-,12-,13-,14+,15-,16-,17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRAMPXHWHSKQB-GGEUKFTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36889-16-4 (gentamicin B1), 43169-50-2 (sulfate) | |

| Record name | Betamicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID101043341 | |

| Record name | Betamicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36889-15-3 | |

| Record name | Gentamicin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36889-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67W9DGG4C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.